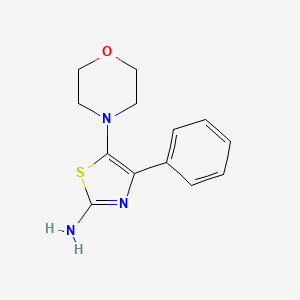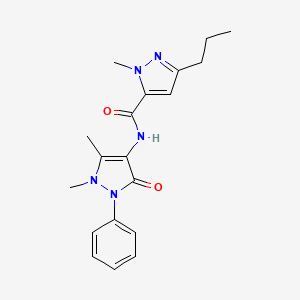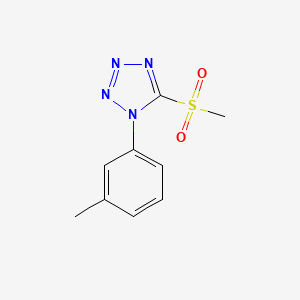![molecular formula C27H30N2O3 B11051274 1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is an organic compound characterized by its complex structure, which includes multiple ethoxyphenyl groups and imine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and a diamine precursor. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its imine functionalities.
Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable imine linkages.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine largely depends on its application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors through its imine groups, potentially inhibiting their activity.
Catalysis: As a ligand, it can coordinate with metal ions to form complexes that facilitate various catalytic reactions.
相似化合物的比较
Similar Compounds
- 1-(2-methoxyphenyl)-N,N’-bis[(E)-(2-methoxyphenyl)methylidene]methanediamine
- 1-(2-hydroxyphenyl)-N,N’-bis[(E)-(2-hydroxyphenyl)methylidene]methanediamine
Uniqueness
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and overall stability compared to its methoxy or hydroxy analogs. These properties can make it more suitable for specific applications, such as in organic synthesis or material science.
This detailed overview provides a comprehensive understanding of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C27H30N2O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
(E)-1-(2-ethoxyphenyl)-N-[(2-ethoxyphenyl)-[(E)-(2-ethoxyphenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C27H30N2O3/c1-4-30-24-16-10-7-13-21(24)19-28-27(23-15-9-12-18-26(23)32-6-3)29-20-22-14-8-11-17-25(22)31-5-2/h7-20,27H,4-6H2,1-3H3/b28-19+,29-20+ |
InChI 键 |
BBKUJNYJOGPTRZ-JUWMQZRYSA-N |
手性 SMILES |
CCOC1=CC=CC=C1/C=N/C(/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |
规范 SMILES |
CCOC1=CC=CC=C1C=NC(C2=CC=CC=C2OCC)N=CC3=CC=CC=C3OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
![N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11051206.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)


![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)

![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)

![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)